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Compound of Interest

5-Methoxyisobenzofuran-1,3-
Compound Name:
dione

Cat. No. B105387

Introduction

5-Methoxyisobenzofuran-1,3-dione, also known as 4-methoxyphthalic anhydride, is a key
intermediate in the synthesis of a variety of complex organic molecules, including
pharmaceuticals and functional dyes. Its utility stems from the reactive anhydride moiety and
the influence of the electron-donating methoxy group on the aromatic ring, which directs further
chemical transformations. A precise and unambiguous structural confirmation of this building
block is paramount to ensure the integrity and success of subsequent synthetic steps. This
guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used
to characterize this compound. The interpretation herein is grounded in fundamental principles
and serves as a practical reference for researchers, scientists, and professionals in drug
development.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is essential for interpreting its
spectroscopic data. The key features of 5-Methoxyisobenzofuran-1,3-dione that influence its
spectra are the aromatic ring with three distinct protons, the methoxy group, and the cyclic
anhydride system.
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Diagram of the Molecular Structure of 5-Methoxyisobenzofuran-1,3-dione

A simplified representation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in
solution. It provides detailed information about the carbon-hydrogen framework.

'H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons,
their chemical environment, and their proximity to other protons.

Experimental Data Summary: *H NMR

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
8.02 d 1H Ar-H
7.59 d 1H Ar-H
7.49 dd 1H Ar-H
3.97 S 3H -OCHs

Solvent: DMSO-ds

Interpretation:

o Aromatic Region (6 7.0-8.5 ppm): The spectrum displays three distinct signals in the
aromatic region, consistent with the three protons on the substituted benzene ring. The
downfield chemical shifts are a result of the deshielding effect of the aromatic ring current
and the electron-withdrawing nature of the anhydride carbonyl groups.

o The signal at 0 8.02 (d) and & 7.59 (d) likely correspond to the protons ortho and para to
the electron-donating methoxy group, respectively, though a definitive assignment would

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b105387?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

require 2D NMR techniques. The doublet multiplicity indicates coupling to one adjacent
proton.

o The signal at & 7.49 (dd) corresponds to the proton situated between two other aromatic
protons, resulting in a doublet of doublets splitting pattern.

» Methoxy Region (o 3.5-4.0 ppm): The sharp singlet at & 3.97 integrates to three protons,
which is characteristic of the methoxy (-OCHs) group. The singlet nature of this peak
confirms the absence of any adjacent protons.

3C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton of the molecule. Due to the lack of readily
available experimental data in peer-reviewed literature, the following is a predicted spectrum
based on established substituent effects on a phthalic anhydride core.

Predicted Data Summary: 13C NMR

Chemical Shift (d) ppm Assignment Rationale

Anhydride carbonyl carbons
~165 C=0 . .

are highly deshielded.

Aromatic carbon attached to
~160 C-OCHs the oxygen of the methoxy

group.

Quaternary aromatic carbon of
~135 Ar-C o _

the anhydride ring fusion.
~125 Ar-CH Aromatic methine carbon.

Quaternary aromatic carbon of
~120 Ar-C S )

the anhydride ring fusion.
~118 Ar-CH Aromatic methine carbon.
~110 Ar-CH Aromatic methine carbon.
~56 -OCHs Methoxy carbon.
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Interpretation:

e Carbonyl Carbons (& > 160 ppm): The two carbonyl carbons of the anhydride are expected
to be the most downfield signals due to the strong deshielding effect of the double-bonded

oxygens.

» Aromatic Carbons (6 110-160 ppm): Six distinct signals are anticipated for the aromatic
carbons. The carbon atom directly attached to the methoxy group's oxygen will be
significantly deshielded. The other aromatic carbons will have chemical shifts influenced by

both the anhydride and methoxy substituents.

 Aliphatic Carbon (6 ~56 ppm): The carbon of the methoxy group is expected to appear in the
typical range for such functional groups.

Workflow for NMR Sample Preparation and Analysis
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Sample Preparation

Dissolve ~5-10 mg of sample

:

in ~0.6 mL of deuterated solvent (e.g., CDCI3, DMSO-d6)

:

Transfer to NMR tube

Data AcLuisition

Insert sample into NMR spectrometer

:

Shim the magnetic field

:

Acquire 1H and 13C spectra

Data Précessing

Fourier transform FID

:

Phase correction

:

Baseline correction

:

Integrate and pick peaks

Click to download full resolution via product page

Caption: A typical workflow for NMR analysis.
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Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule. The spectrum arises from the absorption of infrared radiation, which excites
molecular vibrations.

Expected IR Absorption Bands

Wavenumber . . . .
Intensity Vibration Functional Group

(cm™)

~3100-3000 Medium C-H stretch Aromatic

~2950-2850 Medium C-H stretch -OCHs
C=0 stretch

~1850 & ~1770 Strong (asymmetric & Cyclic Anhydride
symmetric)

~1600, ~1480 Medium-Strong C=C stretch Aromatic Ring
C-O stretch

~1250 Strong ] Aryl Ether
(asymmetric)

) C-O stretch

~1050 Medium ) Aryl Ether

(symmetric)
Interpretation:

The IR spectrum of 5-Methoxyisobenzofuran-1,3-dione is dominated by the characteristic
absorptions of the cyclic anhydride and the aryl ether moieties.

e Carbonyl Region (1700-1900 cm~1): The most diagnostic feature of a cyclic anhydride is the
presence of two strong carbonyl stretching bands.[1] This arises from the symmetric and
asymmetric stretching modes of the two carbonyl groups. For 5-Methoxyisobenzofuran-
1,3-dione, these are expected around 1850 cm~* and 1770 cm~1. The high frequency of
these bands is characteristic of the strained five-membered ring of the anhydride.[2]
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e Aromatic and Alkyl C-H Stretching (2800-3100 cm~1): Absorptions just above 3000 cm~1 are
indicative of C-H bonds on the aromatic ring, while those just below 3000 cm~1* are due to
the C-H bonds of the methoxy group.[3]

e Fingerprint Region (< 1600 cm~1): This region contains a wealth of information, including
C=C stretching vibrations of the aromatic ring (around 1600 and 1480 cm™1). The strong
absorption around 1250 cm~1 is a key indicator of the asymmetric C-O stretching of the aryl
ether functionality.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation.

Expected Mass Spectrometric Data

miz Interpretation

178 Molecular ion (M+)

179 [M+H]*

150 [M - COJ*

134 [M - CO2]* or [M - C2H20]*
106 [M - CO - CO2J*

77 [CeHs]*

Interpretation:

The nominal molecular weight of 5-Methoxyisobenzofuran-1,3-dione (CoHsO4) is 178 g/mol .
In an electron ionization (El) mass spectrum, the molecular ion peak (M*) would be observed
at m/z 178. With softer ionization techniques like electrospray ionization (ESI), the protonated
molecule [M+H]™* is often observed at m/z 179.[4]

Plausible Fragmentation Pathway
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The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. For
5-Methoxyisobenzofuran-1,3-dione, common fragmentation pathways would involve the loss
of small, stable neutral molecules like carbon monoxide (CO) and carbon dioxide (COz).

Diagram of a Plausible MS Fragmentation Pathway

[CBH602]+-e
m/z = 134

[CBH603]+e
m/z = 150

CO2
—————— [CBH602]+*
m/z = 134

Click to download full resolution via product page

[C7TH60O]+

[COH604]+- m/z = 106

m/z =178

Caption: A simplified representation of potential fragmentations.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for
the structural confirmation of 5-Methoxyisobenzofuran-1,3-dione. The *H NMR spectrum
confirms the number and connectivity of the protons, the IR spectrum identifies the key
functional groups (cyclic anhydride and aryl ether), and mass spectrometry confirms the
molecular weight and provides insight into the molecule's stability and fragmentation. This
guide serves as a detailed reference for the interpretation of these spectra, ensuring high
confidence in the identity and purity of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Methoxyisobenzofuran-1,3-
dione: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105387#spectroscopic-data-of-5-
methoxyisobenzofuran-1-3-dione-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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